Dibutyl carbonate

Description

Properties

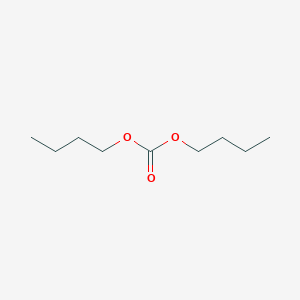

IUPAC Name |

dibutyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVWOKQMDLQXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060255 | |

| Record name | Carbonic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-52-9 | |

| Record name | Dibutyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62WFZ7P7QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Carbonate

Introduction

Dibutyl carbonate (DBC), also known as di-n-butyl carbonate, is an organic compound with the chemical formula C9H18O3.[1][2][3][4] It is a colorless to nearly colorless liquid that finds application in various chemical and industrial processes.[1][5] Notably, it serves as a pharmaceutical intermediate, a solvent, and a reagent in organic synthesis.[5][6] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, applications in research and drug development, and essential safety information.

Physicochemical Properties

This compound is characterized by its high flash point and strong oxidation resistance.[7] A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 542-52-9 | [1][2][3][4][8] |

| Molecular Formula | C9H18O3 | [1][2][3][4] |

| Molecular Weight | 174.24 g/mol | [1][2][3] |

| Appearance | Clear, colorless to very pale yellow liquid | [1] |

| Melting Point | < 25 °C | [1][2] |

| Boiling Point | 206.6 - 207.2 °C at 760 mmHg | [1][2][9][10] |

| Density | 0.9251 - 0.932 g/cm³ at 20°C | [1][2][9][10] |

| Refractive Index (nD20) | 1.4117 - 1.419 | [1][2][9][10] |

| Flash Point | 76 °C | [2] |

| Vapor Pressure | 0.228 mmHg at 25°C | [2] |

| Solubility in DMSO | 55 mg/mL (315.66 mM) | [11] |

| Storage Temperature | 2-8°C | [1][2] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and industrially relevant method involves the direct reaction of urea and n-butanol.[12] This process is favored due to the low cost of urea.[12] The reaction is typically carried out in the presence of a heterogeneous catalyst.[12] Another established laboratory-scale preparation involves the reaction of butanol with carbon dioxide and 1-chlorobutane.[8][9]

Experimental Protocol: Synthesis of this compound from n-Butanol, Carbon Dioxide, and 1-Chlorobutane [8][9]

This protocol outlines a laboratory procedure for the synthesis of this compound.

Materials:

-

n-Butanol (2.22 g, 0.03 mol)

-

N-cyclohexyl-N',N',N'',N''-tetramethylguanidine (CyTMG) (6.9 g, 0.035 mol)

-

Acetonitrile (30 mL)

-

1-Chlorobutane (8.33 g, 0.09 mol) in Acetonitrile (10 mL)

-

Carbon Dioxide (CO2) gas

-

Biphenyl (internal standard for GC analysis)

-

Diethyl ether

Equipment:

-

160 mL Parr autoclave

-

Fischer–Porter bottle

-

Pressure head and gas lines

-

Magnetic stirrer

-

Heating mantle

-

Gas chromatograph (GC)

Procedure:

-

Charge the 160 mL Parr autoclave with n-butanol (2.22 g), N-cyclohexyl-N',N',N'',N''-tetramethylguanidine (6.9 g), and acetonitrile (30 mL).[8][9]

-

Seal the autoclave and introduce 160 psig of CO2 while stirring at room temperature. An exothermic reaction will cause the temperature to rise to approximately 40°C.[9]

-

In a separate Fischer–Porter bottle, prepare a solution of 1-chlorobutane (8.33 g) in acetonitrile (10 mL). Pressurize this bottle with 80 psig of CO2.[8][9]

-

After 1 hour, add the 1-chlorobutane solution to the autoclave in one portion under 80 psig of CO2.[8][9]

-

Increase the pressure in the autoclave to 160 psig with CO2 and heat the reaction mixture to 85°C for 16 hours.[8][9]

-

After the reaction period, allow the mixture to cool to room temperature and then carefully release the pressure.[8][9]

-

Withdraw an aliquot of the reaction mixture and dilute it with diethyl ether.[8][9]

-

Filter the mixture to remove the precipitated CyTMGH+Cl-.[8][9]

-

Analyze the filtrate by gas chromatography, using biphenyl as an internal standard, to determine the yield of this compound. The expected yield is approximately 73%.[8][9]

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its role as a pharmaceutical intermediate is a primary driver of its market demand.[6]

-

Carbonylating and Alkylating Agent: In organic synthesis, this compound can function as a carbonylating or alkylating reagent.[7] It is considered a safer alternative to phosgene for the synthesis of polycarbonates.[7]

-

Synthesis of Carbamates: It reacts with organic amines to produce N-substituted organic carbamates, which are precursors for the non-phosgene synthesis of organic isocyanates.[7]

-

Solvent: this compound is also utilized as a solvent in various applications, including for coatings and inks, and in the production of expanded polystyrene.[5][7] Its low toxicity and environmentally friendly characteristics make it a suitable choice in certain formulations.[5]

Logical Workflow: Synthesis of N-Substituted Carbamates

The following diagram illustrates the general reaction pathway for the synthesis of N-substituted carbamates using this compound, a key step in various pharmaceutical syntheses.

Caption: Reaction of this compound with an amine to yield an N-substituted carbamate and butanol.

Safety and Handling

This compound presents several hazards that require careful handling in a laboratory or industrial setting.

Hazard Identification:

-

Harmful to aquatic life with long-lasting effects.[3]

Toxicological Data:

-

Acute Oral Toxicity (Rat): LD50: 5,000 mg/kg[13]

-

Acute Dermal Toxicity (Rabbit): LD50: 2,000 mg/kg[13]

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[14]

-

Ensure adequate ventilation and work in a well-ventilated area.[14]

-

Store in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[14] Recommended storage is between 2-8°C.[1][2]

-

Incompatible with strong oxidizing agents.[14]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[14]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[14]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[13][14]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

This guide is intended for use by trained professionals and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C9H18O3 | CID 68333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbonic acid, dibutyl ester [webbook.nist.gov]

- 5. Global this compound Market Growth 2025-2031 - LP Information [lpinformationdata.com]

- 6. This compound Market 2025 Forecast to 2032 [24chemicalresearch.com]

- 7. This compound [chembk.com]

- 8. This compound | 542-52-9 [chemicalbook.com]

- 9. This compound CAS#: 542-52-9 [m.chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. CN102464588A - Synthesis method of di-n-butyl carbonate - Google Patents [patents.google.com]

- 13. multichemindia.com [multichemindia.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of Dibutyl Carbonate from Urea and n-Butanol

Introduction: Dibutyl carbonate (DBC) is an acyclic organic carbonate recognized for its potential as a green solvent and a versatile chemical intermediate. Its applications span from being a benign methylating and carbonylating agent in organic synthesis to serving as a fuel additive and an electrolyte component in lithium-ion batteries. The synthesis of DBC through the alcoholysis of urea with n-butanol represents a particularly promising and environmentally conscious route. This method avoids the use of toxic phosgene, utilizes inexpensive and readily available raw materials, and contributes to carbon dioxide utilization, as the ammonia byproduct can be recycled back into urea production.[1] This guide provides an in-depth overview of the reaction mechanism, catalytic systems, and experimental protocols for this important synthesis.

Reaction Mechanism and Pathway

The synthesis of this compound from urea and n-butanol is a two-step reversible reaction.[2]

-

Formation of Butyl Carbamate: In the first step, urea reacts with one molecule of n-butanol to produce the intermediate, butyl carbamate (BC), and one molecule of ammonia.

-

Formation of this compound: The butyl carbamate formed in the first step then reacts with a second molecule of n-butanol to yield the final product, this compound (DBC), and another molecule of ammonia.[2][3]

The overall reaction is endothermic, and the continuous removal of the ammonia byproduct is crucial to shift the reaction equilibrium towards the product side, thereby increasing the yield of DBC.[2][3][4]

Catalytic Systems

A variety of catalysts have been developed to improve the efficiency and selectivity of DBC synthesis. These can be broadly categorized as follows:

-

Metal Oxides: These are among the most widely studied catalysts for this reaction. Zinc oxide (ZnO) has demonstrated notable catalytic activity.[4][5][6] However, research suggests that ZnO may act as a precursor to a homogeneous catalyst, Zn(NH₃)₂(NCO)₂, which forms in the reaction medium.[5] Mixed metal oxides, such as 0.5MgO/ZnO and composite oxides derived from Mg-Zn-Al hydrotalcites, have also shown high activity for dialkyl carbonate synthesis.[5][7]

-

Transition Metal Complexes: Homogeneous catalysts, such as nickel acetate used in conjunction with a triphenylphosphine cocatalyst, have achieved very high yields under reflux conditions.[3]

-

Organotin Compounds: Catalysts like dibutyl dimethoxy tin have been reported for the reaction of urea with hydroxy compounds.[3]

-

Solid Alkali Catalysts: Heterogeneous solid alkali catalysts have also been employed, offering the advantage of easier separation from the reaction mixture.[8]

The choice of catalyst significantly impacts the reaction conditions (temperature, pressure) and the final product yield. Heterogeneous catalysts are often preferred for industrial applications due to their ease of recovery and reuse.

Quantitative Data on DBC Synthesis

The yield of this compound is highly dependent on the catalyst, reactant ratio, and reaction conditions. The table below summarizes data from various studies.

| Catalyst System | Butanol:Urea Molar Ratio | Temperature (°C) | Time (h) | Pressure | DBC Yield (%) | Reference |

| Nickel Acetate / Triphenylphosphine | ~5.4:1 | 110 (reflux) | 20 | Atmospheric | 95.0% | [3] |

| Undisclosed Heterogeneous Catalyst | Not specified | Not specified | Not specified | Not specified | >85.0% | [9] |

| C₃-C₆ Alcohol System | Not specified | 175 - 230 | 4 - 20 | Atmospheric / Low | 84.6% | [3][10] |

| ZnO (for Diethyl Carbonate) | 10:1 | 190 | 5 | 2.5 MPa | 14.2% | [5][6] |

| Mg-Zn-Al Hydrotalcite (for DEC) | Not specified | Not specified | Not specified | Not specified | 67.8% | [7] |

Note: Data for Diethyl Carbonate (DEC) is included to provide context for similar catalytic systems, as specific quantitative data for DBC is less prevalent in publicly accessible literature.

Experimental Protocol

This section outlines a general experimental procedure for the synthesis of this compound in a laboratory setting, based on common practices reported in the literature.[3][4]

Apparatus:

-

A three-necked round-bottom flask or a high-pressure stainless-steel autoclave.[3][4]

-

Condenser for reflux operations.

-

Temperature controller and sensor.

Procedure:

-

Charging the Reactor: The reactor is charged with urea, n-butanol, and the selected catalyst. A typical laboratory-scale charge might be 10g of urea, 50g of n-butanol, and 0.5g of catalyst.[3]

-

Reaction: The mixture is heated to the target temperature (e.g., 110-170°C) under vigorous stirring.[3] If operating at atmospheric pressure, a condenser is used to reflux the n-butanol. The reaction is allowed to proceed for a specified duration, typically ranging from 4 to 20 hours.[3][10] During the reaction, the byproduct ammonia is vented or removed to drive the reaction forward.

-

Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them using Gas Chromatography (GC).[3]

-

Catalyst Separation: After the reaction is complete, the mixture is cooled to room temperature. If a heterogeneous catalyst was used, it can be separated by filtration or centrifugation.

-

Product Purification: The crude product mixture is purified, typically by fractional distillation, to separate the unreacted n-butanol, butyl carbamate intermediate, and the final this compound product.

-

Analysis: The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. CN108358786B - Method for preparing dialkyl carbonate by urea alcoholysis - Google Patents [patents.google.com]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN1554639A - A kind of method for synthesizing dialkyl carbonate by urea alcoholysis - Google Patents [patents.google.com]

- 9. CN102464588A - Synthesis method of di-n-butyl carbonate - Google Patents [patents.google.com]

- 10. CN108358786A - A kind of method that urea alcoholysis prepares dialkyl carbonate - Google Patents [patents.google.com]

Physical and chemical properties of dibutyl carbonate

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties of this compound

This compound is a colorless liquid with a range of physical properties that make it suitable for various applications, including as a solvent and a reagent in chemical synthesis.[1] A summary of its key physical properties is presented in the tables below.

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H18O3 | [2][3] |

| Molecular Weight | 174.24 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Odor | Not specified | |

| CAS Registry Number | 542-52-9 | [2][3] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | < 25 °C | [5] | |

| Boiling Point | 205 - 207 °C | at 760 mmHg | [2][4] |

| Density | 0.925 g/mL | at 20°C | [2] |

| Refractive Index | 1.412 | at 20°C | [2] |

| Flash Point | 76 °C | Closed Cup | [4] |

| Vapor Pressure | 0.228 mmHg | at 25°C | |

| Viscosity | Data not available | ||

| Surface Tension | 26.96 dyn/cm | [2] | |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol, benzene, chloroform, acetone, ether, and other organic solvents. | [6][7] |

Chemical Properties of this compound

This compound undergoes several chemical reactions that are central to its utility in organic synthesis.

Synthesis via Transesterification

A common and environmentally friendly method for synthesizing this compound is the transesterification of dimethyl carbonate (DMC) with n-butanol.[1] This reaction is typically catalyzed by a base and proceeds in a stepwise manner, with the intermediate formation of methyl butyl carbonate. The overall reaction is driven to completion by removing the methanol byproduct.

Caption: Transesterification of Dimethyl Carbonate to this compound.

Hydrolysis

This compound can be hydrolyzed to n-butanol and carbon dioxide. This reaction is typically slow under neutral conditions but can be accelerated by the presence of acids or bases.[8][9] The hydrolysis process is a key consideration in the storage and handling of this compound, especially in the presence of moisture.

Thermal Decomposition

At elevated temperatures, dialkyl carbonates like this compound can undergo thermal decomposition. The specific decomposition products and pathways depend on the temperature and the presence of any catalysts.

Applications in Drug Development

While this compound itself is not a therapeutic agent, it serves as a crucial building block and reagent in the synthesis of various pharmaceutical compounds.[10] Its primary role is often as a less hazardous alternative to phosgene for introducing a carbonyl group or as a precursor for other functional groups in multi-step syntheses.

One key application is in the formation of carbamates, which are important functional groups in many drug molecules.

Caption: this compound in Carbamate Synthesis for Drug Development.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical and chemical properties of this compound. These protocols are based on standard laboratory methods and should be adapted as needed based on available equipment and specific experimental goals.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil

-

Heating source (Bunsen burner or hot plate)

-

This compound sample

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the mineral oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11][12]

References

- 1. jxnutaolab.com [jxnutaolab.com]

- 2. This compound [stenutz.eu]

- 3. Carbonic acid, dibutyl ester [webbook.nist.gov]

- 4. This compound | 542-52-9 | TCI AMERICA [tcichemicals.com]

- 5. parchem.com [parchem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. iipseries.org [iipseries.org]

- 8. US4663477A - Process for the hydrolysis of dialkyl carbonates - Google Patents [patents.google.com]

- 9. pure.psu.edu [pure.psu.edu]

- 10. Global this compound Market Growth 2025-2031 - LP Information [lpinformationdata.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Spectroscopic Guide to Dibutyl Carbonate: Unveiling its Molecular Signature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dibutyl carbonate, a versatile organic compound with applications in various chemical syntheses. This document is intended to serve as a core reference for researchers and professionals, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a clear and accessible format. Detailed experimental protocols and the fundamental principles of each spectroscopic technique are also provided to aid in the interpretation and application of this data.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.08 | Triplet (t) | 4H | -O-CH₂ -CH₂-CH₂-CH₃ |

| 1.63 | Sextet | 4H | -O-CH₂-CH₂ -CH₂-CH₃ |

| 1.40 | Sextet | 4H | -O-CH₂-CH₂-CH₂ -CH₃ |

| 0.93 | Triplet (t) | 6H | -O-CH₂-CH₂-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| 155.3 | C =O |

| 67.5 | -O-CH₂ -CH₂-CH₂-CH₃ |

| 30.8 | -O-CH₂-CH₂ -CH₂-CH₃ |

| 18.9 | -O-CH₂-CH₂-CH₂ -CH₃ |

| 13.6 | -O-CH₂-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2962 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (carbonate) |

| 1260 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Assignment |

| 174 | Low | [M]⁺ (Molecular Ion) |

| 119 | Moderate | [M - C₄H₉O]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are representative of standard practices for the analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

A sample of high-purity this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

Acquisition Time: Typically 2-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is commonly used for organic molecules.

-

Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): A delay of 2-10 seconds.

-

Acquisition Time: Typically 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 220 ppm.

-

Temperature: Maintained at a constant 298 K.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a suitable sampling accessory.

Sample Preparation (Neat Liquid):

-

A drop of pure this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (NaCl or KBr) for transmission measurements.

-

For ATR, the sample is brought into firm contact with the crystal using a pressure arm.

-

For transmission, the salt plates are mounted in a sample holder.

Acquisition Parameters:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the empty ATR crystal or clean salt plates is recorded and automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via Fourier transformation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Agilent 7890B GC coupled to a 5977B MSD).

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL of the sample solution is injected into the GC.

-

Inlet Temperature: Typically set to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For this compound, a program might start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Range: A scan range of m/z 35 to 500 is typically used.

-

Ion Source Temperature: Maintained at approximately 230 °C.

-

Quadrupole Temperature: Maintained at approximately 150 °C.

Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound is analyzed. The molecular ion peak is identified, and the fragmentation pattern is interpreted to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Solubility of Dibutyl Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibutyl carbonate in various organic solvents. This compound, a versatile organic compound, sees application as a solvent, plasticizer, and an intermediate in organic synthesis. A thorough understanding of its solubility is critical for its effective use in research, particularly in drug development for formulation and purification processes. This document collates available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C9H18O3[1] |

| Molecular Weight | 174.24 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Density | 0.925 - 0.932 g/cm³[3][4] |

| Boiling Point | Approximately 205-207.2 °C[4][5] |

| Flash Point | 76 °C[4] |

| LogP (calculated) | 2.74 - 3[4] |

The calculated LogP value indicates that this compound is a moderately lipophilic and nonpolar molecule, which is a key factor in determining its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, a specific solubility value has been reported in dimethyl sulfoxide (DMSO).

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 mg/mL (315.66 mM)[6] |

Qualitative Solubility and Miscibility

Based on the principle of "like dissolves like," this compound's nonpolar nature suggests good solubility in other nonpolar organic solvents. Qualitative assessments indicate that it is miscible with a variety of common organic solvents.

This compound is reportedly miscible with the following solvents: [5]

-

Ethanol

-

Benzene

-

Diethyl ether

-

Trichloromethane

-

2-Propanone (Acetone)

-

Heptyl acetate

-

Tributyl phosphate

It is expected to have low solubility in highly polar solvents like water.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following detailed experimental protocol, adapted from the shake-flask method for similar long-chain dialkyl carbonates, can be employed.[7] This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of this compound to several glass vials. The presence of undissolved solute is necessary to ensure that the solution reaches saturation.

-

Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial containing the excess this compound.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is recommended to perform a preliminary experiment to determine the time required to achieve equilibrium.

-

Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. For fine suspensions, centrifugation at the experimental temperature can be used to achieve clear separation.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to the experimental temperature to avoid any temperature-induced precipitation. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method. The concentration of this compound in the saturated solution is determined by comparing the analytical response to the calibration curve.

-

Data Reporting: The solubility is typically reported in units such as mg/mL, g/100g of solvent, or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

In-depth Technical Guide: The Thermal Decomposition Pathway of Dibutyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl carbonate (DBC), a versatile and environmentally benign chemical, finds application as a solvent, alkylating agent, and an electrolyte component in lithium-ion batteries. Understanding its thermal stability and decomposition pathway is paramount for ensuring safety, optimizing reaction conditions, and predicting potential degradation products in various applications. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, drawing upon established mechanisms for analogous linear dialkyl carbonates. It details the primary decomposition pathway, identifies the expected products, and presents relevant kinetic and thermodynamic data. Furthermore, this guide outlines detailed experimental protocols for investigating the thermal decomposition of liquid organic compounds like this compound using thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Introduction

The thermal decomposition of a substance, or thermolysis, is a chemical breakdown induced by heat. For organic carbonates, this process is highly dependent on the molecular structure. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, a well-established mechanism for linear dialkyl carbonates, such as diethyl carbonate (DEC), provides a strong predictive framework. The primary decomposition route is believed to be a concerted, non-radical process known as a six-center retro-ene elimination (also referred to as a β-H elimination or pyrolytic cis-elimination).

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is proposed to proceed primarily through a six-center retro-ene elimination reaction. This intramolecular rearrangement involves the transfer of a hydrogen atom from a β-carbon of one of the butyl groups to the carbonyl oxygen, leading to the concerted cleavage of C-O and C-H bonds.

The primary products of this pathway are:

-

1-Butene: An alkene formed from the butyl group that undergoes the hydrogen transfer.

-

1-Butanol: An alcohol formed from the other butyl group and the carbonate moiety.

-

Carbon Dioxide (CO₂): A stable gaseous byproduct.

The overall reaction can be depicted as follows:

(CH₃CH₂CH₂CH₂O)₂CO → CH₃CH₂CH=CH₂ + CH₃CH₂CH₂CH₂OH + CO₂

It is important to note that at higher temperatures, secondary decomposition of the primary products, particularly 1-butanol, can occur. This may lead to the formation of other products, including butene isomers, water, and smaller hydrocarbon fragments.

Visualization of the Decomposition Pathway

The proposed six-center retro-ene elimination pathway for this compound is illustrated in the following diagram:

Quantitative Data

Due to the scarcity of specific experimental data for this compound, the following table presents kinetic parameters for the thermal decomposition of analogous linear dialkyl carbonates. This data can be used to approximate the thermal stability of this compound. The decomposition temperatures and activation energies are expected to be in a similar range.

| Carbonate | Decomposition Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Diethyl Carbonate (DEC) | 300 - 400 | 195.0 | 1.3 x 10¹³ | [1] |

| Dipropyl Carbonate (DPC) | 300 - 400 | 182.0 | 9.3 x 10¹¹ | [1] |

Note: The provided data is for analogous compounds and should be used as an estimation. Experimental validation for this compound is recommended.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of analytical techniques is recommended. Thermogravimetric analysis (TGA) provides quantitative information on mass loss as a function of temperature, while mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) can identify the evolved gaseous products.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique allows for the simultaneous measurement of mass loss and identification of the evolved gases.

Experimental Workflow:

Methodology:

-

Sample Preparation: Accurately pipette approximately 5-10 µL of this compound into a clean, tared platinum or alumina TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Set the temperature program to ramp from ambient temperature to 600°C at a heating rate of 10°C/min.

-

Use an inert purge gas, such as nitrogen or argon, at a flow rate of 50 mL/min.

-

Heat the transfer line to the mass spectrometer to approximately 200°C to prevent condensation of the evolved products.

-

-

Data Acquisition:

-

Initiate the TGA temperature program and simultaneously begin data acquisition with the mass spectrometer.

-

The MS should be set to scan a mass-to-charge (m/z) range of approximately 10 to 200 amu.

-

-

Data Analysis:

-

Analyze the TGA data to determine the onset and peak decomposition temperatures from the thermogram (mass loss vs. temperature) and its first derivative (DTG curve).

-

Correlate the mass loss events with the evolution of specific gases by examining the ion current profiles for characteristic m/z values of the expected products (e.g., m/z 56 for butene, m/z 74 for butanol, and m/z 44 for CO₂).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the thermal decomposition products with high resolution.

Experimental Workflow:

References

An In-depth Technical Guide to the Electrochemical Properties of Dibutyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl carbonate (DBC) is a linear organic carbonate that has garnered interest as a potential component in non-aqueous electrolytes for lithium-ion batteries (LIBs). Its high flash point and strong oxidation resistance suggest it could enhance the safety and electrochemical stability of LIBs[1]. Compared to more commonly used short-chain linear carbonates such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), DBC's longer alkyl chains are expected to influence key electrolyte properties including ionic conductivity, viscosity, and the nature of the solid electrolyte interphase (SEI) formed on the anode.

This technical guide provides a comprehensive overview of the core electrochemical properties of this compound. Due to the limited availability of extensive research specifically on DBC as a primary electrolyte solvent, this guide also draws upon comparative studies of other long-chain alkyl carbonates and related derivatives to infer potential trends and characteristics. This document is intended to serve as a foundational resource for researchers and professionals exploring novel electrolyte formulations.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of an electrolyte solvent is crucial for predicting its electrochemical behavior. The table below summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C9H18O3 | [2][3] |

| Molar Mass | 174.24 g/mol | [1][2] |

| Density | 0.9251 g/cm³ (at 20°C) | [4] |

| Melting Point | < -25 °C | [1] |

| Boiling Point | 206.6 °C | [1][4] |

| Flash Point | 76 °C | [1] |

| Refractive Index | 1.4117 (at 20°C) | [1][4] |

Electrochemical Properties

The performance of an electrolyte in a lithium-ion battery is primarily determined by its electrochemical properties, including ionic conductivity, electrochemical stability, and its ability to form a stable SEI.

Ionic Conductivity

The ionic conductivity of an electrolyte is a measure of its ability to conduct lithium ions between the anode and cathode. It is influenced by factors such as the viscosity of the solvent, the dielectric constant, and the degree of lithium salt dissociation[5][6]. For linear carbonates, an increase in the alkyl chain length generally leads to higher viscosity, which in turn can decrease ionic mobility and overall conductivity[7][8].

While specific data for pure this compound-based electrolytes is not widely available in peer-reviewed literature, studies on similar long-chain carbonate derivatives can provide valuable insights. For instance, a study on butyl glycerol carbonate (a derivative of DBC) reported the following ionic conductivity values when mixed with 1.0 M LiTFSI:

| Temperature | Ionic Conductivity (mS/cm) |

| 25 °C | 0.5 |

| 110 °C | ~4 |

Data extracted from a study on Butyl Glycerol Carbonate with 1.0 M LiTFSI and should be considered as an illustrative example for a long-chain carbonate derivative.[9]

It is anticipated that an electrolyte based on pure this compound would exhibit a similar trend of increasing conductivity with temperature. However, its absolute conductivity at room temperature is expected to be lower than that of electrolytes based on shorter-chain carbonates like DMC or DEC due to its higher viscosity.

Viscosity

The viscosity of the electrolyte solvent significantly impacts ionic mobility; lower viscosity generally leads to higher ionic conductivity[5][10]. The viscosity of an electrolyte is dependent on the solvent itself, the type and concentration of the lithium salt, and the temperature[11][12]. The addition of a lithium salt increases the viscosity of the solution[5][12].

As with ionic conductivity, specific viscosity data for DBC-based electrolytes is limited. However, it is well-established that viscosity increases with the length of the alkyl chain in linear carbonates[7][8]. Therefore, this compound is expected to have a higher viscosity than DMC, DEC, and EMC.

Electrochemical Stability Window (ESW)

The electrochemical stability window refers to the potential range over which the electrolyte remains stable without significant oxidation or reduction[13][14][15]. A wide ESW is crucial for high-voltage and high-energy-density lithium-ion batteries. Linear carbonates are generally known for their good anodic stability (resistance to oxidation)[14].

While a specific ESW for this compound is not readily found in the literature, a study on butyl glycerol carbonate reported an electrochemical stability window of 2.5 V vs. Li/Li+[9]. It is important to note that the experimental conditions, such as the type of working electrode and the cutoff current density, significantly influence the measured ESW[16].

Solid Electrolyte Interphase (SEI) Formation

The formation of a stable solid electrolyte interphase on the anode surface during the initial charging cycles is critical for the long-term performance and safety of a lithium-ion battery[17]. The SEI is formed by the reductive decomposition of electrolyte components and should be electronically insulating but ionically conductive[17].

The composition and properties of the SEI are highly dependent on the electrolyte formulation. For linear carbonates, the decomposition products typically include lithium alkyl carbonates, lithium carbonate (Li2CO3), and various organic species[18]. The longer butyl chains in DBC are expected to influence the composition and morphology of the SEI, potentially leading to a more flexible or, conversely, a more resistive interphase compared to that formed from shorter-chain carbonates. The specific decomposition pathways of DBC will dictate the final nature of the SEI.

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the core electrochemical properties of a novel electrolyte solvent like this compound.

Ionic Conductivity Measurement

Experimental workflow for ionic conductivity measurement.

Methodology:

-

Electrolyte Preparation: An electrolyte solution is prepared by dissolving a lithium salt (e.g., 1 M LiPF6) in this compound inside an argon-filled glovebox to prevent moisture contamination.

-

Cell Assembly: A two-electrode conductivity cell with platinum or stainless steel blocking electrodes is assembled and filled with the prepared electrolyte.

-

Electrochemical Impedance Spectroscopy (EIS): The cell is placed in a temperature-controlled chamber, and AC impedance measurements are performed over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

-

Calculation: The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.

Cyclic Voltammetry for Electrochemical Stability Window (ESW)

References

- 1. This compound [chembk.com]

- 2. This compound | C9H18O3 | CID 68333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-d18 | C9H18O3 | CID 169438142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. iestbattery.com [iestbattery.com]

- 6. hzdr.de [hzdr.de]

- 7. A comparison of the solvation structure and dynamics of the lithium ion in linear organic carbonates with different alkyl chain lengths - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Sustainable glycerol carbonate electrolytes for Li-ion supercapacitors: performance evaluation of butyl, benzyl, and ethyl glycerol carbonates - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00547B [pubs.rsc.org]

- 10. ijres.org [ijres.org]

- 11. Probing the Origin of Viscosity of Liquid Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Dibutyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for dibutyl carbonate (CAS No. 542-52-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical and Physical Properties

This compound is a combustible liquid. Its physical and chemical properties are summarized in the table below. It is important to note that some quantitative data, such as the flash point, may vary between suppliers, and other toxicological data has not been fully investigated.[1]

| Property | Value | Source(s) |

| CAS Number | 542-52-9 | [1][2] |

| Molecular Formula | C9H18O3 | [2][3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Appearance | Liquid | [1] |

| Boiling Point | 207 °C | |

| Flash Point | 76 °C | |

| No information available | [1] | |

| Specific Gravity | 0.93 (20/20) | |

| Water Solubility | Insoluble | [1] |

| Incompatible Materials | Strong oxidizing agents | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazards are serious eye damage and the potential for allergic skin reactions.[1][3]

GHS Hazard Statements:

-

H412: Harmful to aquatic life with long lasting effects.[3]

-

H227: Combustible liquid.

GHS Pictograms:

corrosive irritant

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] Therefore, specific quantitative data for acute toxicity (oral, dermal, and inhalation) is not available. This section outlines the general toxicological concerns based on the available safety data sheets.

| Toxicity Endpoint | Data | Source(s) |

| Acute Oral Toxicity | Not fully investigated. | [1] |

| Acute Dermal Toxicity | Not fully investigated. | [1] |

| Acute Inhalation Toxicity | Not fully investigated. | [1] |

| Skin Corrosion/Irritation | May cause an allergic skin reaction. Symptoms may include rash, itching, and swelling.[1] | [1] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[1][3] | [1][3] |

| Carcinogenicity | Not listed as a carcinogen by any agency. | [1] |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Ensure adequate ventilation in the work area.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Do not ingest or inhale the substance.[1]

-

Keep away from heat and sources of ignition.[1]

-

Handle in accordance with good industrial hygiene and safety practices.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency and First-Aid Procedures

In case of exposure or a spill, follow these procedures:

| Exposure Route | First-Aid Measures | Source(s) |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1] | [1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or rash occurs, get medical advice.[1] | [1] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] | [1] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. | [1] |

Fire-Fighting Measures:

-

Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

-

Hazardous combustion products include carbon monoxide and carbon dioxide.[1]

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed methodologies for key experiments that would be used to determine its safety profile.

Flash Point Determination (Pensky-Martens Closed Cup Method): This method is used to determine the flash point of combustible liquids.

-

A brass test cup is filled with the sample to a specified level.

-

The cup is heated at a slow, constant rate.

-

A stirring device ensures uniform temperature throughout the sample.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapors of the sample ignite.

Acute Oral Toxicity (OECD Guideline 401): This test provides information on health hazards from a single oral ingestion.

-

A group of laboratory animals (typically rats) are fasted before the test.

-

A single dose of the substance is administered by gavage.

-

The animals are observed for up to 14 days for signs of toxicity and mortality.

-

The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Acute Dermal Toxicity (OECD Guideline 402): This method assesses the hazard from a single dermal application.

-

The substance is applied to a small, shaved area of the skin of test animals (usually rabbits or rats).

-

The application site is covered with a porous gauze dressing for 24 hours.

-

Animals are observed for 14 days for skin reactions and other signs of toxicity.

-

The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD Guideline 403): This guideline is for evaluating the hazard of inhaled substances.

-

Test animals (usually rats) are placed in an inhalation chamber.

-

The substance is introduced as a vapor, aerosol, or gas at a specific concentration for a set period (typically 4 hours).

-

The animals are observed for 14 days for signs of toxicity and mortality.

-

The LC50 (the concentration that is lethal to 50% of the animals) is calculated.

Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test evaluates the potential for a substance to cause skin irritation or corrosion.

-

A small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit).

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

The reactions are scored to determine the level of irritation.

Acute Eye Irritation/Corrosion (OECD Guideline 405): This method assesses the potential for a substance to damage the eye.

-

A single dose of the substance is applied to one eye of a test animal (usually a rabbit).

-

The eye is examined for effects on the cornea, iris, and conjunctiva at specific time points.

-

The severity and reversibility of any lesions are recorded to classify the substance's irritation potential.

Visualized Workflows

The following diagrams illustrate recommended workflows for handling this compound safely in a laboratory setting.

Caption: Workflow for responding to a this compound spill.

Caption: Standard operating procedure for safe laboratory use of this compound.

References

The Environmental Footprint of Dibutyl Carbonate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl carbonate (DBC), a versatile and increasingly utilized chemical intermediate and solvent, is gaining prominence as a greener alternative to hazardous compounds like phosgene. Its applications span from the synthesis of polycarbonates to its use as a lubricant and in pharmaceutical manufacturing. However, a comprehensive understanding of its environmental impact is crucial for its sustainable adoption. This technical guide provides an in-depth analysis of the environmental aspects of this compound production, focusing on synthesis routes, quantitative environmental impact data, and toxicological profiles. Detailed experimental protocols for both synthesis and hazard assessment are provided to facilitate further research and development in this area.

Introduction

This compound is an organic compound with the formula (C4H9O)2CO. It is a colorless liquid with a mild odor, and its low toxicity and biodegradability make it an attractive option in various industrial applications. The growing demand for DBC necessitates a thorough evaluation of its production processes from an environmental perspective. This guide explores the different synthesis routes for DBC, with a particular focus on greener alternatives to traditional methods, and provides a quantitative assessment of their environmental performance.

Synthesis Routes for this compound

The production of this compound can be broadly categorized into two main approaches: the traditional phosgene route and greener, phosgene-free alternatives.

The Phosgene Route

Historically, dialkyl carbonates were synthesized using phosgene, a highly toxic and corrosive gas. The reaction of phosgene with butanol produces this compound and hydrochloric acid as a byproduct. Due to the extreme hazards associated with phosgene, this method is being phased out globally.

Phosgene-Free Synthesis Routes

The development of environmentally benign synthesis methods for DBC is a key area of research. The most promising green alternative is the transesterification of dimethyl carbonate (DMC) with n-butanol.

Transesterification of Dimethyl Carbonate (DMC) with n-Butanol:

This is a two-step process:

-

Methanolysis of a suitable precursor to form DMC: Dimethyl carbonate itself is a green reagent that can be produced through various routes, including the oxidative carbonylation of methanol and the reaction of methanol with urea.

-

Transesterification of DMC with n-butanol: DMC is then reacted with n-butanol in the presence of a catalyst to yield this compound and methanol. The methanol can be recycled back into the DMC production process.

The choice of catalyst is critical for the efficiency and selectivity of the transesterification reaction. A variety of catalysts have been investigated, including ionic liquids, which are considered green catalysts due to their low vapor pressure and high thermal stability.

Quantitative Environmental Impact Assessment

A comprehensive life cycle assessment (LCA) for this compound is not yet readily available in the public domain. However, we can infer its environmental impact by examining the LCA data for its key precursor, dimethyl carbonate (DMC), and by analyzing the energy and material inputs for the transesterification step.

The following tables summarize the quantitative data for the environmental impact of DMC production, which serves as a significant portion of the overall impact of DBC production via the transesterification route.

Table 1: Global Warming Potential (GWP) of Dimethyl Carbonate (DMC) Production Routes

| Production Route | Global Warming Potential (kg CO2 eq./kg DMC) | Reference |

| Electrochemical Process (from CO2 and Methanol) | 63.3 - 94.5 | [1][2][3] |

| Commercial "Eni" Process (Oxidative Carbonylation of Methanol) | 3.2 | [1][2][3] |

| Direct Synthesis from CO2 and Methanol (with heat exchange) | 0.34 | [4] |

| Direct Synthesis from CO2 and Methanol (without heat exchange) | 0.39 | [4] |

Table 2: Energy Consumption and Greenhouse Gas Emissions for General Chemical Manufacturing

| Parameter | Value | Reference |

| Manufacturing Energy (General Petrochemicals) | 37 - 159 MJ/kg | [5][6][7] |

| Greenhouse Gas Emissions (General Petrochemicals) | 0.4 - 6.0 kg CO2-e/kg | [5][6][7] |

| Onsite Combustion Emissions (Manufacturing Sector) | 573 MMT CO2e (2021) | [8] |

| Industrial Process Emissions (Manufacturing Sector) | 192 MMT CO2e (2021) | [8] |

Note: The data in Table 2 provides a broader context for the energy and emissions intensity of chemical manufacturing. The specific values for this compound production will depend on the chosen synthesis route, process efficiency, and energy sources.

Experimental Protocols

Synthesis of this compound via Transesterification of Dimethyl Carbonate

This protocol is a representative example based on literature reports for the synthesis of dialkyl carbonates using an ionic liquid catalyst.[9][10]

Materials:

-

Dimethyl carbonate (DMC)

-

n-Butanol

-

Tetraethylammonium prolinate ([N2222][Pro]) or other suitable ionic liquid catalyst

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

In a round-bottom flask, combine dimethyl carbonate and n-butanol in a 1:4 molar ratio.

-

Add the ionic liquid catalyst (e.g., 0.5 wt% relative to the reactants).

-

Heat the reaction mixture to 110 °C with continuous stirring.

-

Maintain the reaction at this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The catalyst can be separated by distillation and recycled.

-

The product mixture is then purified by fractional distillation to separate the unreacted starting materials, the methanol byproduct, and the final this compound product.

-

The purity and identity of the this compound are confirmed using GC-MS analysis.

Assessment of Skin and Eye Irritation Potential

The following protocols are based on the OECD Test Guidelines for the Testing of Chemicals.[1][2][11][12]

4.2.1. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This test method uses a reconstructed human epidermis model to assess the skin irritation potential of a chemical.

-

A topically applied chemical is assessed for its ability to induce cytotoxicity in the reconstructed skin tissue.

-

The viability of the tissue is measured after a defined exposure period.

-

A reduction in tissue viability below a certain threshold indicates that the substance is an irritant.

4.2.2. Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes an in vivo test for assessing the eye irritation and corrosion potential of a substance.

-

A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.

-

The eyes are examined at specific intervals for signs of irritation, including redness, swelling, and discharge, as well as corneal and iridial lesions.

-

The severity and reversibility of the observed effects are scored to determine the irritation potential.

Assessment of Aquatic Toxicity

This protocol is a general guideline for determining the acute toxicity of a chemical to aquatic organisms, based on standard methods.[13][14]

-

Test organisms (e.g., Daphnia magna or zebrafish embryos) are exposed to a range of concentrations of the test substance in a controlled laboratory setting.

-

The mortality or other adverse effects are recorded over a specified period (e.g., 48 or 96 hours).

-

The data is used to calculate the LC50 (lethal concentration for 50% of the test organisms) or EC50 (effective concentration for 50% of the test organisms).

Visualizations

Logical Workflow for Greener this compound Production

Caption: Workflow for the production of this compound via a green synthesis route.

Experimental Workflow for Environmental Impact Assessment

Caption: Workflow for assessing the environmental impact of this compound.

Potential Toxicological Signaling Pathway (Hypothesized from Dibutyl Phthalate)

Caption: Hypothesized signaling pathway for liver injury based on studies of dibutyl phthalate.[15]

Toxicological Profile and Signaling Pathways

This compound is classified as causing skin irritation and serious eye damage. It is also considered harmful to aquatic life with long-lasting effects.[16][17]

The precise molecular mechanisms and signaling pathways underlying the toxicity of this compound are not yet fully elucidated. However, studies on a structurally related compound, dibutyl phthalate (DBP), have shown that it can aggravate liver injury through the Jak2/STAT3 signaling pathway.[15] While this provides a potential avenue for investigation, it is crucial to conduct specific toxicological studies on this compound to determine its unique mechanisms of action.

Conclusion and Future Outlook

This compound presents a promising green alternative to traditional hazardous chemicals. The transesterification of dimethyl carbonate with n-butanol stands out as a viable and more environmentally friendly production route. While a complete life cycle assessment for DBC is still needed, data from its precursor, DMC, suggests that the choice of synthesis technology has a significant impact on its overall environmental footprint.

Future research should focus on:

-

Conducting a comprehensive life cycle assessment of different this compound production routes to provide a clearer picture of their environmental performance.

-

Investigating and optimizing catalysts for the transesterification process to improve efficiency and reduce energy consumption.

-

Elucidating the specific toxicological signaling pathways of this compound to better understand its potential health effects and to develop safer handling and use protocols.

By addressing these research gaps, the chemical industry can further advance the sustainable production and application of this compound, contributing to a greener and safer chemical landscape.

References

- 1. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 2. epa.gov [epa.gov]

- 3. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. datainsightsmarket.com [datainsightsmarket.com]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. cbo.gov [cbo.gov]

- 9. researchgate.net [researchgate.net]

- 10. jxnutaolab.com [jxnutaolab.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. epa.gov [epa.gov]

- 14. files.nc.gov [files.nc.gov]

- 15. Dibutyl phthalate adsorbed on multi-walled carbon nanotubes can aggravate liver injury in mice via the Jak2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | C9H18O3 | CID 68333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Transesterification of Dimethyl Carbonate to Dibutyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl carbonate (DBC) is a valuable chemical intermediate and a green solvent with applications in the synthesis of polycarbonates, agrochemicals, and pharmaceuticals. The transesterification of dimethyl carbonate (DMC) with n-butanol offers a phosgene-free and environmentally benign route to DBC. This document provides detailed application notes and experimental protocols for the synthesis of DBC via transesterification, focusing on both homogeneous and heterogeneous catalytic systems. The information is intended to guide researchers in the selection of appropriate catalysts and reaction conditions to achieve high yields and selectivity.

Reaction Overview

The transesterification of dimethyl carbonate with n-butanol proceeds in a two-step equilibrium reaction to yield this compound and methanol as a byproduct. The intermediate product is methyl butyl carbonate (MBC).

Step 1: (CH₃O)₂CO + CH₃(CH₂)₃OH ⇌ CH₃OCOO(CH₂)₃CH₃ + CH₃OH Dimethyl Carbonate (DMC) + n-Butanol ⇌ Methyl Butyl Carbonate (MBC) + Methanol

Step 2: CH₃OCOO(CH₂)₃CH₃ + CH₃(CH₂)₃OH ⇌ [CH₃(CH₂)₃O]₂CO + CH₃OH Methyl Butyl Carbonate (MBC) + n-Butanol ⇌ this compound (DBC) + Methanol

Data Presentation: Catalyst Performance in DBC Synthesis

The following table summarizes the performance of various catalysts in the transesterification of DMC to DBC, providing a comparative overview of their efficacy under different reaction conditions.

| Catalyst | Catalyst Type | DMC:Butanol Molar Ratio | Temperature (°C) | Time (h) | DMC Conversion (%) | DBC Selectivity (%) | DBC Yield (%) | Reference |

| [N₂₂₂₂][Pro] | Homogeneous (Ionic Liquid) | 1:4 | 110 | 4 | 96 | 75 | 72 | [1] |

| nano-TiO₂ | Heterogeneous (Metal Oxide) | Not Specified | Not Specified | Not Specified | 61.9 | 100 | 61.9 | [2] |

Experimental Protocols

Protocol 1: Homogeneous Catalysis using Tetraethylammonium Prolinate ([N₂₂₂₂][Pro])

This protocol details the synthesis of DBC using a tetraethylammonium-based amino acid ionic liquid as a homogeneous catalyst.[1]

Materials:

-

Dimethyl carbonate (DMC)

-

n-Butanol

-

Tetraethylammonium prolinate ([N₂₂₂₂][Pro]) catalyst

-

Ethanol

-

High-purity nitrogen gas

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Oil bath

-

Rotary evaporator

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Preparation: The [N₂₂₂₂][Pro] catalyst is synthesized by neutralizing tetraethylammonium hydroxide with proline. A slight excess of proline is added to an aqueous solution of [N₂₂₂₂]OH and stirred at room temperature for 2 hours. Water is then removed under reduced pressure, and the resulting mixture is washed with ethanol and filtered to remove excess proline. The final catalyst is dried under vacuum.[1]

-

Reaction Setup: A round-bottom flask is charged with dimethyl carbonate (20 mmol), n-butanol (80 mmol), and the [N₂₂₂₂][Pro] catalyst (0.5 wt% of the total reactants).

-

Reaction Conditions: The reaction mixture is heated to 110 °C with vigorous stirring under a nitrogen atmosphere for 4 hours.

-